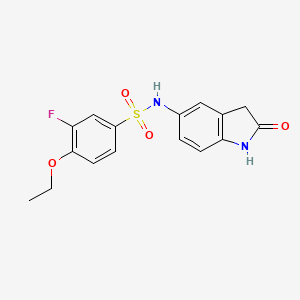

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with ethoxy and fluoro groups at the 4- and 3-positions, respectively, and a 2-oxoindolin moiety at the N-linked position. Sulfonamides are well-established pharmacophores with diverse biological activities, including anticancer properties .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGSYNWKSKYJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Core Formation

Starting Material : 5-Nitroindole

Procedure :

- Reduction :

Characterization :

Oxidation to Oxindole

Reagents : Hydrogen peroxide (H₂O₂, 30%) or Jones reagent (CrO₃/H₂SO₄).

Procedure :

- 5-Aminoindoline (1 equiv) is treated with H₂O₂ (2 equiv) in acetic acid at 60–80°C for 4–6 hours.

- Workup : The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Yield : 75–80%.

Characterization :

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Starting Material : Phenetole (4-ethoxybenzene)

Procedure :

- Sulfonation :

- Fluorination :

Characterization :

Sulfonylation Reaction

Reagents : 4-Ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv), triethylamine (TEA, 2 equiv).

Procedure :

- 5-Amino-2-oxoindoline (1 equiv) is dissolved in anhydrous DCM or THF under nitrogen.

- TEA is added, followed by slow addition of sulfonyl chloride at 0°C.

- The reaction is stirred at 25°C for 12–24 hours.

- Workup : The mixture is washed with HCl (1M), NaHCO₃, and brine. Purification via crystallization (acetone/hexane) yields the product.

Mechanism :

- TEA deprotonates the amine, enabling nucleophilic attack on the sulfonyl chloride.

Characterization :

- ¹H NMR (DMSO-d₆): δ 10.6 ppm (s, SO₂NH), δ 6.7–8.0 ppm (aromatic H).

- FTIR : 1332 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

- HRMS : m/z 350.36 [M+H]⁺ (calcd. for C₁₆H₁₅FN₂O₄S).

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Continuous Flow Processes

- Industrial Scale : Automated reactors enable scalable production of sulfonyl chloride intermediates.

- Throughput : 5–10 kg/day with >90% purity.

Analytical Data Comparison

Challenges and Solutions

- Regioselectivity in Fluorination :

- Sulfonyl Chloride Stability :

- By-Product Formation :

- Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted sulfonyl chloride.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, ethyl iodide in the presence of a base for ethoxylation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities, including:

- Antiviral Properties : Investigated for its ability to inhibit viral replication.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapeutics.

Medical Applications

In medicine, this compound is being explored for therapeutic applications:

- Cancer Treatment : Research indicates that it may induce apoptosis in cancer cells, particularly in breast and colon cancer models.

- Viral Infections : Its mechanism of action involves interaction with specific molecular targets that could lead to antiviral therapies.

Anticancer Studies

A study reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Antiviral Research

Research has shown that this compound can inhibit the replication of certain viruses, suggesting its utility in developing antiviral drugs. Its structure allows it to interact with viral proteins effectively .

Data Tables

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Pathways Involved: It may influence pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

- Target Compound : Features 4-ethoxy and 3-fluoro substituents. The ethoxy group enhances lipophilicity and metabolic stability compared to smaller alkyl groups, while the electron-withdrawing fluoro group may improve binding affinity to target proteins.

- FC85 (4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide) : Substituted with a 4-methyl group. Methyl groups are less sterically demanding and may reduce metabolic stability compared to ethoxy. FC85 demonstrated anticancer activity via MDM2 inhibition .

- Sulfamethoxazole-4-thiazolidinone Hybrids (7a–l): Incorporate a 4-thiazolidinone ring instead of oxoindolin. These hybrids exhibit antimicrobial and anti-inflammatory properties, highlighting the role of heterocyclic modifications in diversifying bioactivity .

Heterocyclic Moieties at the N-Linked Position

- Target Compound: Contains a 2-oxoindolin group, a scaffold known for modulating kinase and apoptosis-related targets.

- Organometallic-Acylhydrazones: Replace oxoindolin with acylhydrazone-metal complexes, which enhance metal-binding capacity and redox activity .

- Pyrazolyl Benzenesulfonamides : Feature pyrazole rings synthesized via chalcone cyclization, showing activity in inflammation models .

Key Research Findings and Implications

Substituent Optimization : The 4-ethoxy-3-fluoro substitution in the target compound may offer improved metabolic stability and binding kinetics compared to methyl or unsubstituted analogs like FC85 .

Synthetic Flexibility: Knoevenagel condensation and cyclocondensation reactions (as in FC85 and sulfamethoxazole hybrids) are versatile for generating structurally diverse sulfonamides .

Biological Activity

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse sources, including research studies, patents, and reviews.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzenesulfonamide core with an ethoxy and fluoro substituent, along with an indoline moiety. Its molecular formula is and it has a molecular weight of 334.36 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonamide derivatives demonstrate activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 0.381 | Reference standard |

The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects against susceptible strains .

Anticancer Activity

The compound has shown promise in anticancer studies, particularly in inhibiting cell proliferation in various cancer cell lines. It has been noted for its ability to induce cell cycle arrest in the S phase.

Case Study:

In a study evaluating various benzenesulfonamide derivatives, this compound was found to exhibit cytotoxic effects on T-24 bladder cancer cells, with an IC50 value indicating effective inhibition of cell growth .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular processes:

- Protein Synthesis Inhibition : Similar compounds have been shown to inhibit ribosomal function, leading to reduced protein synthesis.

- Nucleic Acid Synthesis Disruption : By interfering with DNA replication or RNA transcription, these compounds can halt cellular proliferation.

- Biofilm Formation Inhibition : The compound may also disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy against chronic infections .

Research Findings

Recent studies have focused on optimizing the structure of benzenesulfonamides to enhance their biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Variations in the indoline structure | Altered cytotoxicity profiles |

These findings suggest that minor modifications can significantly impact the biological efficacy of the compound.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide?

The synthesis involves multi-step reactions, including sulfonamide coupling, fluorine substitution, and indoline ring functionalization. Key conditions include:

- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to stabilize reactive intermediates like sulfonyl chlorides.

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates (e.g., amine groups during coupling).

- Purification : Column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .

Q. How is the structural integrity of this compound confirmed in academic settings?

Researchers employ:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group at C4, fluorine at C3).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHFNOS) with <2 ppm error .

Q. What analytical methods quantify purity and detect impurities?

- Reverse-phase HPLC : Uses C18 columns with UV detection (λ = 254 nm) to separate by polarity.

- Thermogravimetric analysis (TGA) : Detects decomposition products or residual solvents.

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this sulfonamide derivative?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict:

- Energy barriers : Identify rate-limiting steps (e.g., sulfonamide coupling vs. fluorination).

- Solvent effects : COSMO-RS simulations screen solvents for yield improvement (e.g., DMF vs. THF).

- Reactor design : Microfluidic systems enhance mixing and heat transfer for exothermic steps .

Q. What experimental designs address contradictions in bioactivity data across studies?

Use Design of Experiments (DoE) to isolate variables:

- Factorial design : Tests interactions between substituents (e.g., ethoxy vs. fluoro) and biological activity.

- Response surface methodology (RSM) : Optimizes reaction conditions (e.g., pH, catalyst loading) to maximize reproducibility .

Q. How are structure-activity relationships (SAR) investigated for this compound?

- Bioisosteric replacements : Swap the 2-oxoindolinyl group with pyridinyl or thiazole rings to assess binding affinity changes.

- Enzymatic assays : Measure IC values against targets like carbonic anhydrase or tyrosine kinases.

- Molecular docking : Predict binding poses in protein active sites (e.g., PDB: 4NZ) using AutoDock Vina .

Q. What strategies mitigate hydrolysis or degradation during storage?

- Lyophilization : Stabilizes the compound in solid form, avoiding aqueous degradation.

- Protective groups : Introduce tert-butyl or acetyl groups to transiently block reactive sites (e.g., sulfonamide NH) .

Contradiction Analysis & Data Validation

Q. How to resolve discrepancies in reported solubility values?

- Dynamic light scattering (DLS) : Differentiates between true solubility and colloidal dispersion.

- pH-solubility profiling : Adjusts buffer systems (e.g., phosphate vs. citrate) to match physiological conditions .

Q. Why do biological assays show variable inhibition potency?

- Protein source variability : Use recombinant enzymes (e.g., expressed in E. coli) to standardize assays.

- Allosteric effects : Conduct kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

- NIST Chemistry WebBook : Validates spectral data (IR, NMR) and thermodynamic properties .

- PubChem : Offers computed properties (e.g., logP, pKa) and bioassay datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.